

VTP-43742: A Comparative Analysis of Nuclear Receptor Cross-reactivity

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Compound of Interest

Compound Name: Vimirogant hydrochloride

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VTP-43742, also known as vimirogant, is a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (ROR γ t). As a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), ROR γ t has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] This guide provides a comparative analysis of the cross-reactivity of VTP-43742 with other nuclear receptors, supported by available data and detailed experimental methodologies.

Selectivity Profile of VTP-43742

VTP-43742 was developed to be a highly selective inhibitor of ROR γ t. Preclinical studies have demonstrated its significant selectivity for ROR γ t over other isoforms of the ROR family, namely ROR α and ROR β .

Target Receptor	Binding Affinity (Ki)	Selectivity vs. ROR α / β	Reference
ROR γ t	3.5 nM	>1000-fold	[3]
ROR α	>3500 nM	-	[3]
ROR β	>3500 nM	-	[3]

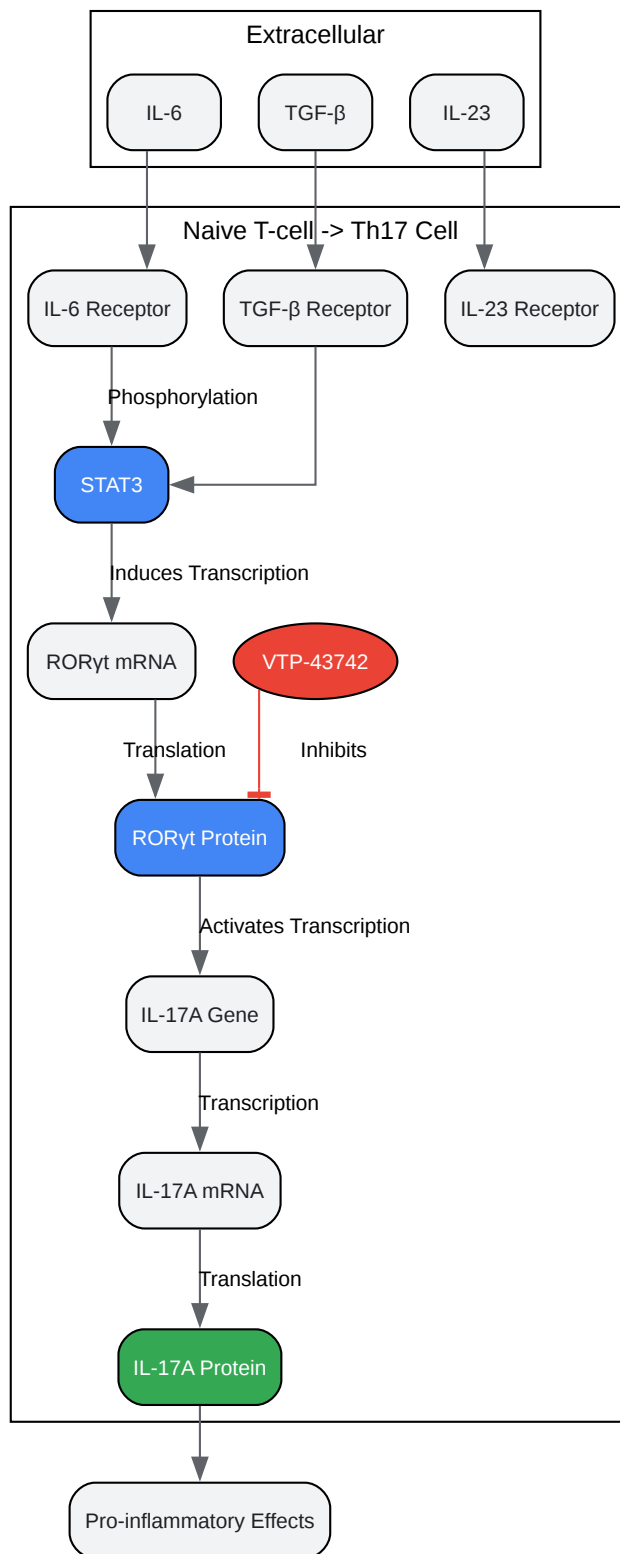
Table 1: Comparative Binding Affinities of VTP-43742 for ROR Isoforms. This table summarizes the reported binding affinities of VTP-43742 for the three ROR isotypes. The data highlights the high selectivity of VTP-43742 for ROR γ t.

While comprehensive cross-reactivity data for VTP-43742 against a broader panel of nuclear receptors (e.g., Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptors (PPARs)) is not extensively published in the public domain, the high selectivity against its closest structural homologs, ROR α and ROR β , was a key attribute highlighted in its development.[\[3\]](#)

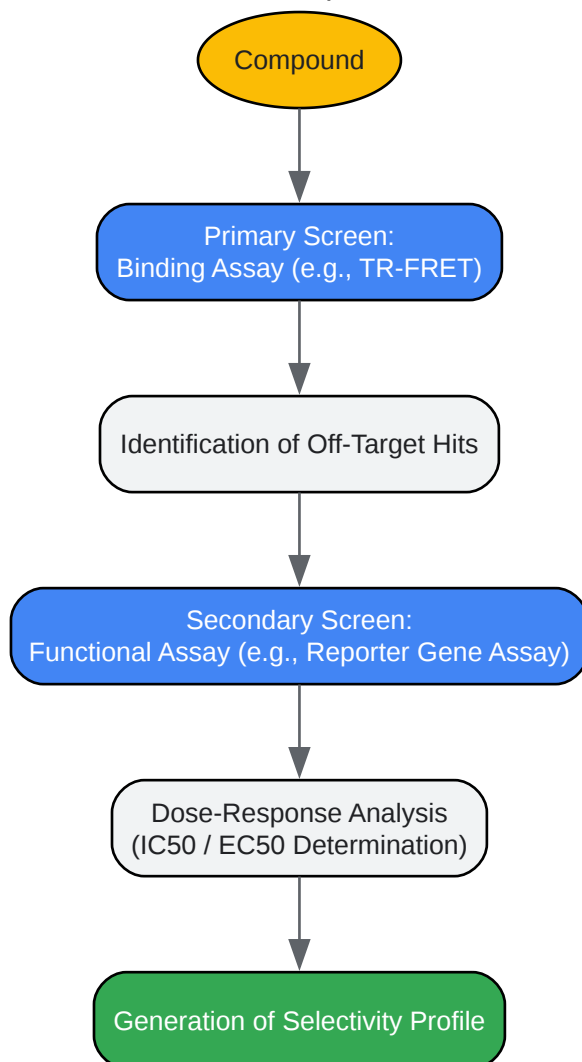
ROR γ t Signaling Pathway and Mechanism of Action of VTP-43742

VTP-43742 acts as an inverse agonist of ROR γ t. It binds to the ligand-binding domain of the receptor, leading to a conformational change that inhibits the recruitment of co-activators necessary for gene transcription. This ultimately results in the suppression of IL-17A and other pro-inflammatory cytokines produced by Th17 cells.

RORyt Signaling Pathway and VTP-43742 Inhibition



General Workflow for Nuclear Receptor Cross-Reactivity Screening



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